

Application Notes and Protocols: 2-Chloro-5-fluoro-3,8-dimethylquinoline

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Compound of Interest

Compound Name: 2-Chloro-5-fluoro-3,8-dimethylquinoline

Cat. No.: B060596

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Introduction

2-Chloro-5-fluoro-3,8-dimethylquinoline is a halogenated quinoline derivative that holds significant potential as a versatile intermediate in pharmaceutical synthesis. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.^[1] The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various functional groups to build diverse molecular libraries for drug discovery. Furthermore, the fluorine and dimethyl substitutions on the benzene ring can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, making it an attractive building block for the development of novel therapeutics.^{[2][3]}

This document provides detailed application notes on the potential uses of **2-Chloro-5-fluoro-3,8-dimethylquinoline** as a pharmaceutical intermediate and a representative protocol for its synthesis based on established methodologies for related compounds.

Data Presentation

While specific quantitative data for the synthesis of **2-Chloro-5-fluoro-3,8-dimethylquinoline** is not readily available in the public domain, the following table presents typical data for the synthesis of analogous 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction, which serves as a relevant benchmark.

Starting Acetanilide	Product	Reaction Time (h)	Yield (%)	Melting Point (°C)	Reference
m-Methoxyacetanilide	2-Chloro-3-formyl-7-methoxyquinoline	6	75	168-170	
p-Methylacetanilide	2-Chloro-3-formyl-6-methylquinoline	5	70	145-147	
o-Methylacetanilide	2-Chloro-3-formyl-8-methylquinoline	8	65	128-130	[4]

Experimental Protocols

Synthesis of 2-Chloro-5-fluoro-3,8-dimethylquinoline

This protocol describes a plausible synthesis of **2-Chloro-5-fluoro-3,8-dimethylquinoline** based on the Vilsmeier-Haack reaction of a corresponding acetanilide.[4][5]

Step 1: Synthesis of N-(4-fluoro-2,5-dimethylphenyl)acetamide

- In a round-bottom flask, dissolve 4-fluoro-2,5-dimethylaniline (1 equivalent) in glacial acetic acid.
- Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring.
- Heat the reaction mixture at reflux for 1-2 hours.

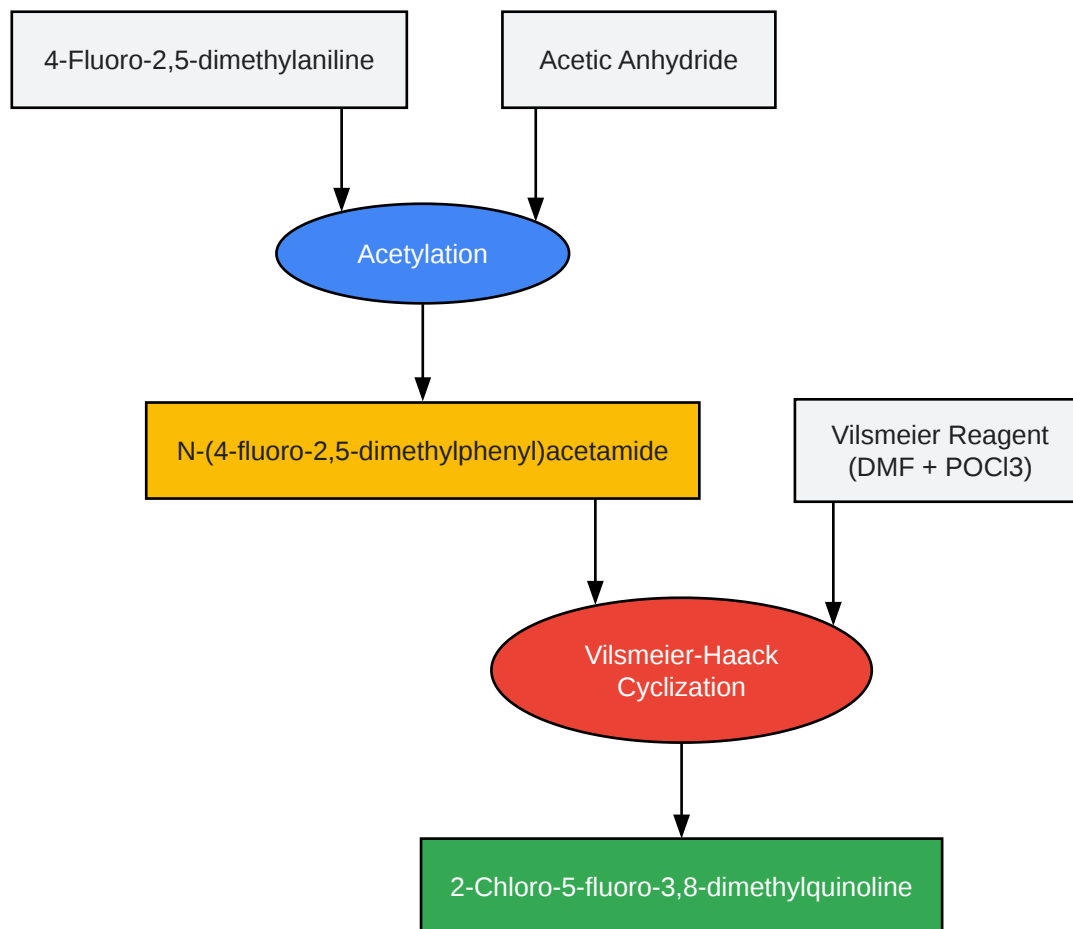
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.
- Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield N-(4-fluoro-2,5-dimethylphenyl)acetamide.

Step 2: Vilsmeier-Haack Cyclization to **2-Chloro-5-fluoro-3,8-dimethylquinoline**

- In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents) and cool to 0-5 °C in an ice bath.
- Add phosphorus oxychloride (POCl_3 , 4 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C.
- After the addition is complete, add N-(4-fluoro-2,5-dimethylphenyl)acetamide (1 equivalent) portion-wise to the Vilsmeier reagent.
- Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
- Monitor the reaction for the disappearance of the starting material by TLC.
- After completion, carefully pour the reaction mixture onto crushed ice with stirring.
- Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- The resulting precipitate, **2-Chloro-5-fluoro-3,8-dimethylquinoline**, is collected by filtration.
- Wash the solid with water and dry.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.

Mandatory Visualizations

Logical Workflow for the Synthesis of 2-Chloro-5-fluoro-3,8-dimethylquinoline

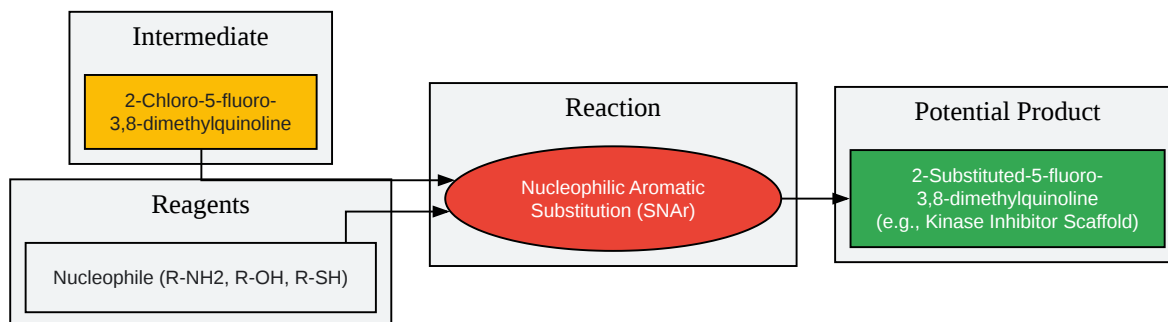


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Caption: Synthetic pathway for **2-Chloro-5-fluoro-3,8-dimethylquinoline**.

Application as a Pharmaceutical Intermediate in Kinase Inhibitor Synthesis

The 2-chloro group of the title compound is susceptible to nucleophilic substitution, making it a valuable precursor for creating a library of derivatives for screening against various biological targets, such as protein kinases.^{[6][7]}

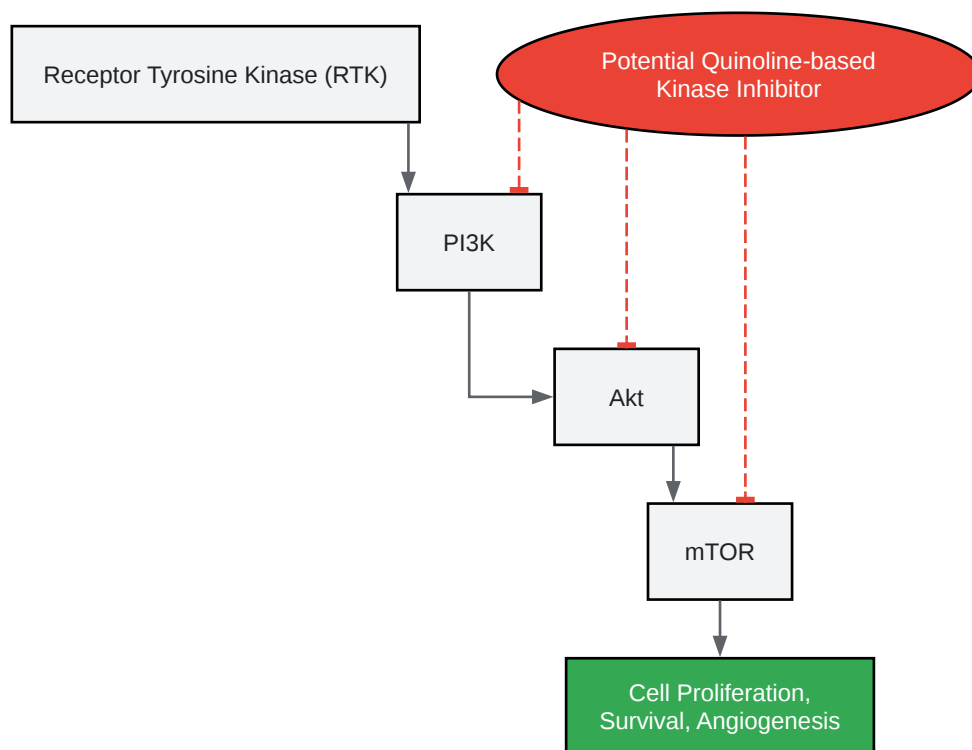


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Caption: General reaction scheme for derivatization.

Potential Signaling Pathway Inhibition

Quinoline-based compounds are known to be effective kinase inhibitors. By modifying the 2-position of **2-Chloro-5-fluoro-3,8-dimethylquinoline**, novel inhibitors targeting key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway, could be developed.[8]



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

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